2-Benzo[1,3]dioxol-5-ylmethyl-2H-pyrazol-3-ylamine
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Overview
Description
2-Benzo[1,3]dioxol-5-ylmethyl-2H-pyrazol-3-ylamine is a chemical compound with the molecular formula C11H11N3O2 and a molecular weight of 217.22 g/mol . This compound features a pyrazole ring substituted with a benzo[1,3]dioxole group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzo[1,3]dioxol-5-ylmethyl-2H-pyrazol-3-ylamine typically involves the reaction of benzo[1,3]dioxole derivatives with pyrazole intermediates. One common method includes the use of catalytic tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) in the presence of cesium carbonate (Cs2CO3) as a base . The reaction conditions often require elevated temperatures and inert atmosphere to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-throughput screening and optimization techniques can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Benzo[1,3]dioxol-5-ylmethyl-2H-pyrazol-3-ylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially in the presence of strong nucleophiles like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOCH3 in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-Benzo[1,3]dioxol-5-ylmethyl-2H-pyrazol-3-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Benzo[1,3]dioxol-5-ylmethyl-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-ylmethyl-2H-pyrazol-3-ylamine: Similar structure but different substitution pattern.
2-Ethyl-3-N-fused heteroaryl indoles: Similar pyrazole core but different substituents.
Uniqueness
2-Benzo[1,3]dioxol-5-ylmethyl-2H-pyrazol-3-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzo[1,3]dioxole group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c12-11-3-4-13-14(11)6-8-1-2-9-10(5-8)16-7-15-9/h1-5H,6-7,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKYUIFXDRHQNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=CC=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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